molecular formula C11H13N3 B1602546 2-(Piperidin-4-yl)nicotinonitrile CAS No. 630116-81-3

2-(Piperidin-4-yl)nicotinonitrile

Cat. No.: B1602546
CAS No.: 630116-81-3
M. Wt: 187.24 g/mol
InChI Key: FQAWTXMAIUDAGF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)nicotinonitrile is a chemical compound that features a piperidine ring attached to a nicotinonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and nicotinonitrile groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with piperidine under specific conditions. For example, a three-component Dimroth reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate can be used to obtain nicotinonitrile derivatives . The reaction typically proceeds in fair to good yields and involves the use of nucleophilic reagents such as secondary heterocyclic amines and sodium alcoholate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production strategies, would apply to the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups in the molecule.

    Substitution: The piperidine ring and the nicotinonitrile moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(Piperidin-4-yl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)nicotinonitrile involves its interaction with specific molecular targets. For example, piperidine derivatives have been found to bind to DNA via intercalation, which can affect gene expression and cellular function . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.

    Nicotinonitrile: A nitrile derivative of nicotinic acid, used as a precursor in various chemical reactions.

Uniqueness

2-(Piperidin-4-yl)nicotinonitrile is unique due to the combination of the piperidine and nicotinonitrile moieties in a single molecule. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.

Properties

IUPAC Name

2-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAWTXMAIUDAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582435
Record name 2-(Piperidin-4-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630116-81-3
Record name 2-(Piperidin-4-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)nicotinonitrile
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2-(Piperidin-4-yl)nicotinonitrile
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2-(Piperidin-4-yl)nicotinonitrile
Reactant of Route 4
2-(Piperidin-4-yl)nicotinonitrile
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2-(Piperidin-4-yl)nicotinonitrile
Reactant of Route 6
2-(Piperidin-4-yl)nicotinonitrile

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